Bekanamycin sulfate

Vue d'ensemble

Description

Le sulfate de békanamycine est un antibiotique aminoglycoside dérivé de la bactérie Streptomyces kanamyceticus. Il est principalement utilisé dans le traitement des infections bactériennes, en particulier des infections oculaires. Le sulfate de békanamycine est connu pour ses propriétés bactéricides, qui le rendent efficace contre un large éventail de bactéries Gram-négatives et Gram-positives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfate de békanamycine est synthétisé par un processus de fermentation impliquant Streptomyces kanamyceticus. La bactérie est cultivée dans un milieu approprié, et l'antibiotique est extrait et purifié du bouillon de fermentation. La forme sulfate est obtenue en faisant réagir la base libre avec de l'acide sulfurique .

Méthodes de production industrielle

La production industrielle de sulfate de békanamycine implique des processus de fermentation à grande échelle. Le bouillon de fermentation est soumis à diverses étapes de purification, y compris la filtration, la précipitation et la cristallisation, pour isoler l'antibiotique sous sa forme pure. Le produit final est ensuite converti en son sel sulfate pour un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de békanamycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le sulfate de békanamycine peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou hydroxyle, conduisant à la formation de dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du sulfate de békanamycine, qui peuvent avoir des activités biologiques et des propriétés modifiées .

Applications de la recherche scientifique

Le sulfate de békanamycine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques aminoglycosides et leurs propriétés chimiques.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Enquête sur son utilisation potentielle dans le traitement de diverses infections bactériennes, en particulier celles résistantes aux autres antibiotiques.

Industrie : Utilisé dans la production d'antibiotiques semi-synthétiques et comme agent de sélection en génie génétique

Mécanisme d'action

Le sulfate de békanamycine exerce ses effets en se liant à la sous-unité ribosomale 30S bactérienne. Cette liaison interfère avec le site de décodage dans l'ARNr 16S, provoquant une mauvaise lecture de l'ARNt et inhibant la synthèse protéique. En conséquence, la bactérie est incapable de synthétiser les protéines essentielles, ce qui entraîne sa mort .

Applications De Recherche Scientifique

Antimicrobial Research

Bekanamycin sulfate has been extensively studied for its antimicrobial properties. It has demonstrated effectiveness against a broad spectrum of bacteria, making it a valuable tool in the development of new antibiotics, particularly in addressing antibiotic resistance.

Table 1: Antimicrobial Spectrum of this compound

| Bacterial Type | Effectiveness |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Highly effective |

| Mycoplasma | Effective |

Research on Bacterial Resistance

This compound is utilized in studies investigating bacterial resistance mechanisms. Researchers explore how bacteria modify their structures to evade the effects of aminoglycoside antibiotics, which can inform the development of more effective treatment strategies.

Genetic Engineering Applications

In genetic engineering, this compound serves as a selection agent, allowing researchers to identify successfully modified organisms that have incorporated specific genetic material. This application is crucial in developing genetically modified organisms (GMOs) for agricultural and pharmaceutical purposes.

Treatment of Eye Infections

The most prominent clinical application of this compound is in the treatment of ocular infections. Its topical formulation allows for direct application to infected areas, providing localized treatment while minimizing systemic exposure.

Case Study: Efficacy in Treating Ocular Infections

A study conducted on patients with bacterial conjunctivitis demonstrated that this compound effectively reduced symptoms and eradicated bacterial pathogens within a week of treatment. The study highlighted its superior efficacy compared to other aminoglycosides like kanamycin A, despite its higher toxicity profile.

Potential Use Against Resistant Strains

Recent investigations have indicated that this compound may be effective against certain strains of bacteria that exhibit resistance to conventional antibiotics. This potential has spurred further research into its use as an alternative treatment option in cases where traditional therapies fail.

Mécanisme D'action

Bekanamycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S rRNA, causing misreading of t-RNA and inhibiting protein synthesis. As a result, the bacterium is unable to synthesize essential proteins, leading to its death .

Comparaison Avec Des Composés Similaires

Composés similaires

Kanamycine A : Un autre antibiotique aminoglycoside avec un mécanisme d'action similaire mais un spectre d'activité différent.

Amikacine : Un dérivé semi-synthétique de la kanamycine avec une activité accrue contre les souches bactériennes résistantes.

Gentamicine : Un antibiotique aminoglycoside avec un spectre d'activité plus large que le sulfate de békanamycine

Unicité

Le sulfate de békanamycine est unique en raison de son utilisation spécifique dans le traitement des infections oculaires et de sa toxicité plus élevée par rapport à la kanamycine A. Sa structure chimique et ses propriétés distinctes en font un composé précieux pour la recherche et les applications médicales .

Activité Biologique

Bekanamycin sulfate , also known as kanamycin B sulfate , is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various infections.

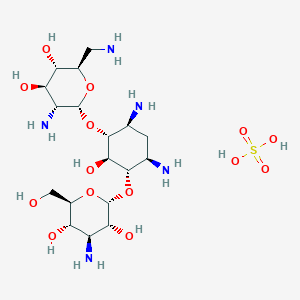

Chemical Structure and Properties

This compound has the following chemical formula: . It is characterized as a sulfate salt of kanamycin B, which is structurally related to other aminoglycosides like neomycin and gentamicin. The IUPAC name for bekamanycin is:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 448.51 g/mol |

| CAS Registry Number | 4696-76-8 |

| Solubility | Soluble in water |

Antimicrobial Spectrum

This compound demonstrates effectiveness against a variety of bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Mycoplasma : Exhibits activity against certain mycoplasma species.

The mechanism of action involves binding to the bacterial ribosome (30S subunit), inhibiting protein synthesis. This interaction leads to misreading of mRNA and ultimately cell death.

Mechanisms of Resistance

Bacterial resistance to bekamanycin can occur through several mechanisms:

- Aminoglycoside-modifying enzymes : These enzymes can modify bekamanycin, preventing its binding to the ribosome.

- Efflux pumps : Some bacteria can expel the antibiotic before it exerts its effect.

- Altered ribosomal target sites : Mutations in ribosomal RNA can reduce drug binding affinity.

Clinical Applications

This compound is primarily used topically for treating eye infections due to its effective antibacterial properties. It has been studied in various clinical settings:

Case Studies

- Ocular Infections : A study involving patients with bacterial conjunctivitis demonstrated significant improvement with topical bekamanycin sulfate application compared to placebo treatments.

- Systemic Infections : In cases of systemic infections caused by resistant strains of bacteria, bekamanycin was used as part of combination therapy to enhance efficacy and reduce resistance development.

Research Findings

Recent research highlights the potential of bekamanycin in combination therapies. For instance:

- A study published in Antimicrobial Agents and Chemotherapy found that combining bekamanycin with beta-lactam antibiotics improved outcomes in resistant infections.

- Another investigation indicated that bekamanycin's efficacy was enhanced when used alongside immunomodulatory agents in severe infections.

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPKDKJVZOVCO-KELBJJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N5O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4696-76-8 (Parent) | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048739 | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29701-07-3 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29701-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEKANAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bekanamycin Sulfate exert its antibacterial effect?

A: this compound, an aminoglycoside antibiotic, primarily targets bacterial protein synthesis. [] While the exact mechanism is complex, it is known to bind to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.